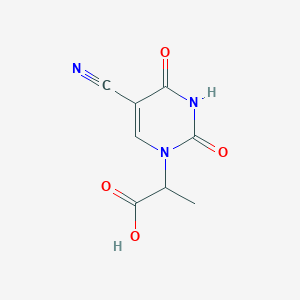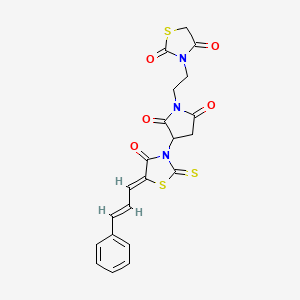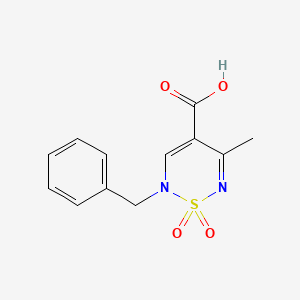
2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazine derivatives, such as those related to 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, involves ring contraction, oxidative cyclization, and reactions with various building blocks. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides are synthesized via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting an efficient pathway to access pharmacologically relevant derivatives from readily available materials (Fülöpová et al., 2015).
Molecular Structure Analysis
The structural elucidation of thiadiazine derivatives is crucial for understanding their biological and chemical behavior. X-ray crystallography and other analytical techniques have been employed to characterize the molecular structure, confirming the presence of thiadiazine rings and various substituents that influence their physical and chemical properties. For example, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives has provided insights into the stabilization of their structures through intramolecular hydrogen bonds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Thiadiazine derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds with potential biological activity. These reactions include nucleophilic substitutions, ring expansions, and the formation of new C-N and S-N bonds. The versatility in chemical reactivity allows for the generation of compounds with diverse pharmacological properties and applications in medicinal chemistry (Naresh, Kant, & Narender, 2014).
Physical Properties Analysis
The physical properties of thiadiazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substitution patterns. Liquid crystalline properties of certain derivatives underscore the potential for materials science applications, with specific compounds exhibiting phases such as smectic A (SmA) and isotropic (I), indicative of their utility in the development of advanced materials (Zienkiewicz et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for the application of thiadiazine derivatives. Their reactivity with electrophiles, nucleophiles, and radicals can be tailored through substitution, enabling the synthesis of compounds with desired chemical and pharmacological properties. The generation of persistent radicals from thiadiazine derivatives, for instance, highlights their potential in the development of novel organic materials with unique electronic properties (Zienkiewicz et al., 2007).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Process : The compound is synthesized through a reaction involving sulfamides and diketene, catalyzed by mercuric cyanide. This process yields various thiadiazine derivatives, including 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (Díez et al., 1973).
Structural Properties : The structural properties of thiadiazine derivatives, including the nonplanar ring structure and the specific forms it can take, such as envelope or boat forms, have been studied using methods like X-ray crystallography (Busby, 1990).
Chemical Reactions and Stability
Hydrolysis and Conformation : Research has been conducted on the hydrolysis reactions of 2H-1,2,6-thiadiazine derivatives. The stability of different conformations in these compounds has been studied using NMR spectroscopy and molecular orbital calculations (Alkorta et al., 1996).
Ring Contraction and Pharmacological Relevance : Studies have been done on the ring contraction of thiadiazine derivatives, leading to the synthesis of benzothiazine dioxides. These derivatives are noted for their potential in biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Potential Biological and Medicinal Applications
Biologically Active Derivatives : Novel biologically active derivatives of thiadiazine have been synthesized, exhibiting potential antibacterial and antioxidant activities. These derivatives were created using specific synthesis methods, like ultrasonic mediated N-alkylation (Zia-ur-Rehman et al., 2009).
Antimicrobial Properties : Research has also been focused on N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, synthesized for their potential as antimicrobial agents. These compounds have shown promising activity against certain bacterial strains (Bhatt et al., 2013).
Future Directions
properties
IUPAC Name |
2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXSXJAMAJXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
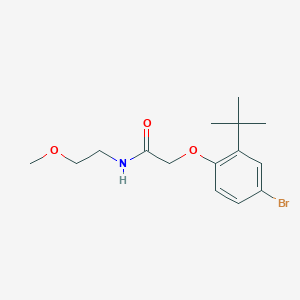


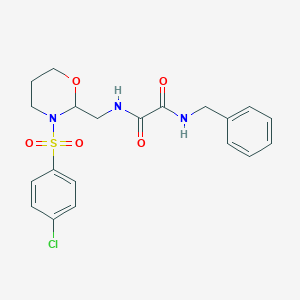
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
